

ARQ-736 selectivity among RAF isoforms

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Compound Focus: Arq-736

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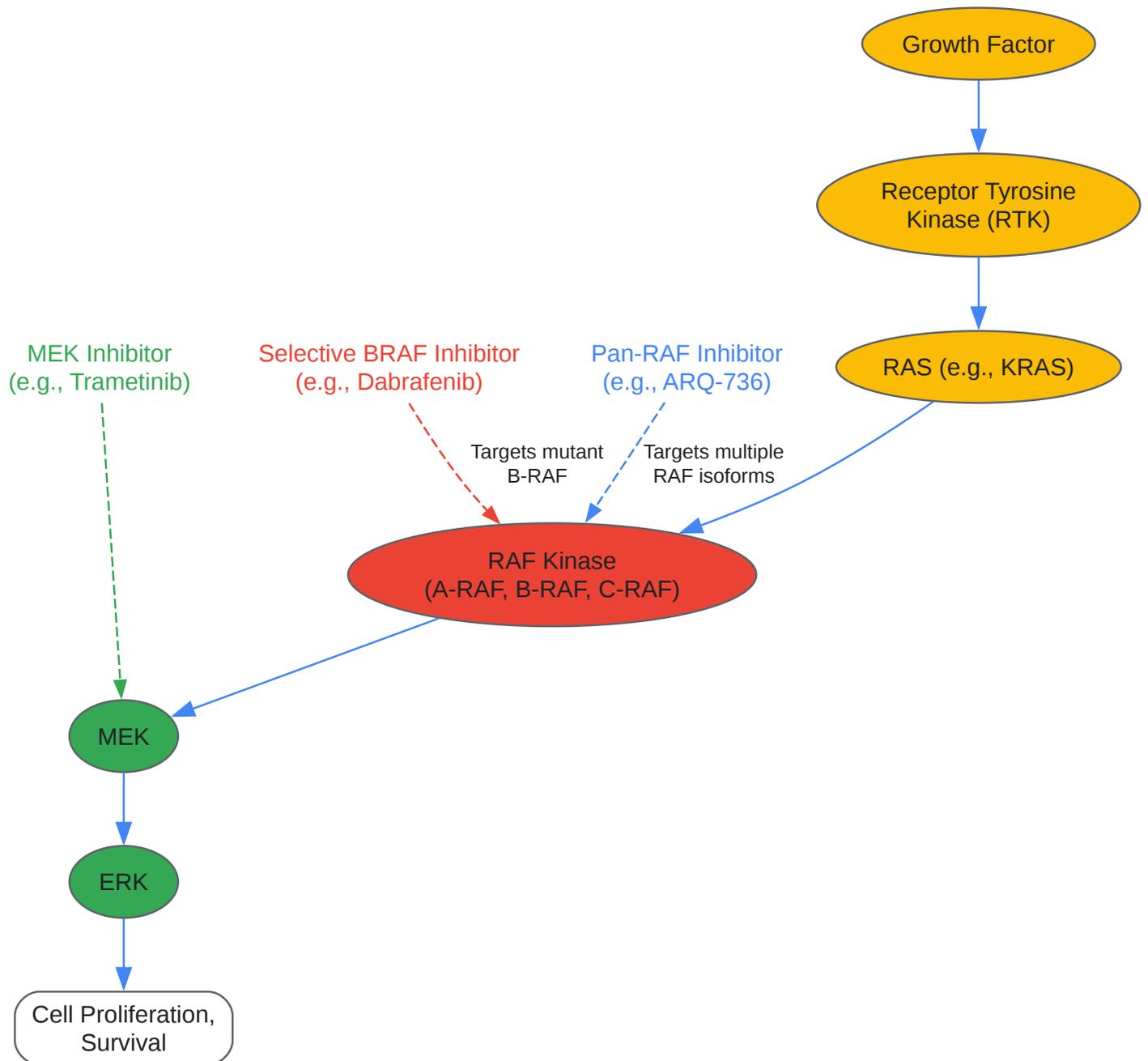
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ARQ-736 at a Glance

ARQ-736 is a small-molecule inhibitor identified as a **pan-RAF inhibitor** [1] [2]. This means it is designed to target multiple isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF) simultaneously [3]. The strategic goal of this pan-RAF approach is to overcome a common cause of resistance that can arise with more selective BRAF inhibitors [4] [5].

The following diagram illustrates the role of RAF in the MAPK signaling pathway and the different inhibition strategies.



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Comparison of RAF-Targeting Compounds

The table below summarizes key drugs that target the RAF pathway, based on the available information.

Compound	Primary Mechanism of Action	Key Characteristics	Relevant Cancer Types (per search results)	Reported Development Status (per search results)
ARQ 736	Pan-RAF inhibitor [1] [2]	Designed to inhibit multiple RAF isoforms (A-RAF, B-RAF, C-RAF) to potentially overcome resistance [1].	Mentioned in context of melanoma and NSCLC research [1] [4].	Phase 1 clinical trial (as of cited literature) [1] [4].
Dabrafenib	Selective BRAF inhibitor (Type 1) [1]	Targets BRAF V600E/K mutations; used in combo with MEK inhibitor trametinib; known side effects include pyrexia and cutaneous SCCs [1].	Melanoma, NSCLC [1] [4] [5].	Approved [1].
Vemurafenib	Selective BRAF inhibitor (Type 1) [1]	Similar in efficacy to dabrafenib but with a different toxicity profile [1].	Melanoma, NSCLC [1] [5].	Approved [1].
RAF265	Multi-kinase inhibitor (Type 2) [1]	Inhibits BRAF (mutant/wild-type), CRAF, VEGFR2; disappointing response rates in phase I trials [1].	Melanoma [1].	No further development expected per cited source [1].
CCT3833	Pan-RAF & SRC family kinase inhibitor [6] [3]	"Paradox-breaking"; also inhibits SRC kinases; effective in models with resistance to BRAF/MEK inhibitors [3].	Mutant KRAS-driven cancers (e.g., CRC, PDAC, NSCLC) [6].	Pre-clinical/Clinical development (as of cited literature) [6].

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